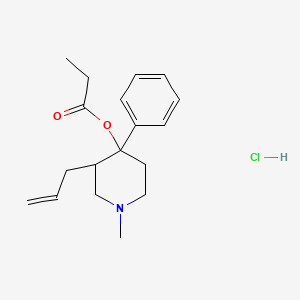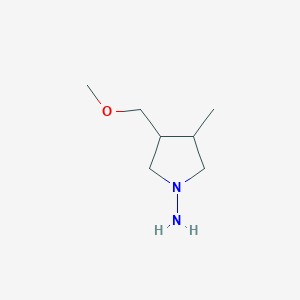
3,2'-Dihydroxy-4,5-dimethoxybibenzyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,2’-Dihydroxy-4,5-dimethoxybibenzyl is an organic compound that belongs to the bibenzyl family. This compound is characterized by the presence of two hydroxyl groups and two methoxy groups attached to a bibenzyl skeleton. It is a natural product often found in various plant species and has been the subject of numerous scientific studies due to its potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,2’-Dihydroxy-4,5-dimethoxybibenzyl typically involves the coupling of appropriate benzyl derivatives under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where a boronic acid derivative reacts with a halogenated benzyl compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 3,2’-Dihydroxy-4,5-dimethoxybibenzyl may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reactions while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3,2’-Dihydroxy-4,5-dimethoxybibenzyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted bibenzyl compounds .
Applications De Recherche Scientifique
3,2’-Dihydroxy-4,5-dimethoxybibenzyl has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 3,2’-Dihydroxy-4,5-dimethoxybibenzyl involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-Dihydroxy-4,5-dimethoxybibenzyl
- 3,4’-Dihydroxy-5,5’-dimethoxybibenzyl
- 4,4’-Dihydroxy-3,5-dimethoxybibenzyl
Uniqueness
3,2’-Dihydroxy-4,5-dimethoxybibenzyl is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Propriétés
Formule moléculaire |
C16H18O4 |
|---|---|
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
5-[2-(2-hydroxyphenyl)ethyl]-2,3-dimethoxyphenol |
InChI |
InChI=1S/C16H18O4/c1-19-15-10-11(9-14(18)16(15)20-2)7-8-12-5-3-4-6-13(12)17/h3-6,9-10,17-18H,7-8H2,1-2H3 |
Clé InChI |
UKTGWJQYLXXLOG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)O)CCC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B13428370.png)



![manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride](/img/structure/B13428387.png)


![(1S,2R,3S)-9-(2-amino-2-oxoethyl)-3-[(1R)-1-hydroxyethyl]-4-oxo-5,9-diazatricyclo[5.4.0.02,5]undec-6-ene-6-carboxylic acid](/img/structure/B13428392.png)




![1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13428415.png)

